molecular formula C16H20N4OS2 B2914296 1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 2097864-79-2

1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine

Cat. No.: B2914296
CAS No.: 2097864-79-2
M. Wt: 348.48
InChI Key: MUOPWQSSCJCFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a complex organic compound featuring a thiadiazole ring, a cyclopentanecarbonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Condensation reactions: These reactions often involve the use of thiocyanates and amines to form the thiadiazole ring.

  • Cyclization reactions: Cyclization of appropriate precursors can help in forming the cyclopentanecarbonyl group.

  • Coupling reactions: Techniques such as palladium-catalyzed cross-coupling reactions can be employed to attach the thiophen-2-yl group to the piperazine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can help in the removal of oxygen or the addition of hydrogen.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles and electrophiles are used depending on the type of substitution reaction.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared with other thiadiazole derivatives, which are known for their diverse biological activities. Similar compounds include:

  • 1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, such as antidiabetic, anticancer, and anti-inflammatory properties.

  • 3,4-Dichloro-1,2,5-thiadiazole: This compound is known for its cytotoxic properties and potential use in cancer therapy.

In comparison, 1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine may offer unique advantages due to its specific structural features, which could lead to different biological activities and applications.

Properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c21-15(16(5-1-2-6-16)13-4-3-11-22-13)20-9-7-19(8-10-20)14-12-17-23-18-14/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOPWQSSCJCFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.